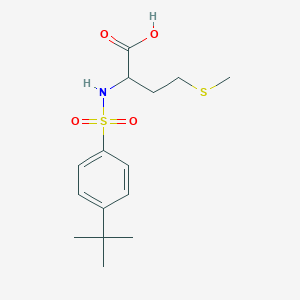
((4-(Tert-butyl)phenyl)sulfonyl)methionine
Overview
Description
((4-(Tert-butyl)phenyl)sulfonyl)methionine, or 4-t-BPSM, is a novel synthetic amino acid that has been used in a number of scientific research applications. 4-t-BPSM has a unique chemical structure, as it is a phenylsulfonyl derivative of methionine, and is used as a tool in biochemistry and molecular biology. It has been used to study the mechanism of action of various proteins, and to understand the biochemical and physiological effects of various compounds. In addition, 4-t-BPSM has been used in a number of laboratory experiments to understand the advantages and limitations of the compound. Finally, this paper will discuss future directions for 4-t-BPSM research.
Scientific Research Applications
4-t-BPSM has been used in a number of scientific research applications. It has been used to study the mechanism of action of various proteins, such as the human growth hormone receptor and the human epidermal growth factor receptor. In addition, 4-t-BPSM has been used to understand the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of thioredoxin reductase inhibitors on the activity of thioredoxin reductase. Furthermore, 4-t-BPSM has been used in a number of laboratory experiments to understand the advantages and limitations of the compound.
Mechanism of Action
The mechanism of action of 4-t-BPSM is not completely understood. However, it is believed to act as an inhibitor of the enzyme thioredoxin reductase. Thioredoxin reductase is an enzyme that is involved in the reduction of disulfide bonds in proteins and is essential for the proper functioning of cells. It is believed that 4-t-BPSM binds to the active site of thioredoxin reductase, preventing it from catalyzing the reduction of disulfide bonds in proteins. This inhibition of thioredoxin reductase can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of thioredoxin reductase by 4-t-BPSM has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, as well as the proliferation of immune cells. In addition, 4-t-BPSM has been shown to induce apoptosis, or programmed cell death, in a variety of cell types. Furthermore, 4-t-BPSM has been shown to inhibit the activity of other enzymes, such as proteasomes and protein kinases, which can lead to a variety of cellular effects.
Advantages and Limitations for Lab Experiments
4-t-BPSM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the mechanism of action of various proteins and to understand the biochemical and physiological effects of various compounds. Furthermore, it has been used in a number of laboratory experiments to understand the advantages and limitations of the compound.
However, there are also some limitations to the use of 4-t-BPSM in laboratory experiments. For example, it has been found to be toxic to certain cell types, and it can be difficult to control the concentration of the compound in a laboratory setting. Furthermore, it is not always possible to accurately measure the effects of 4-t-BPSM on a cellular level due to its small size.
Future Directions
There are a number of potential future directions for 4-t-BPSM research. For example, further research could be conducted
properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWPZNUUHUVDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



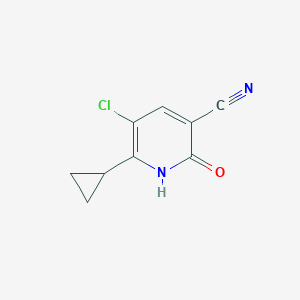
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)
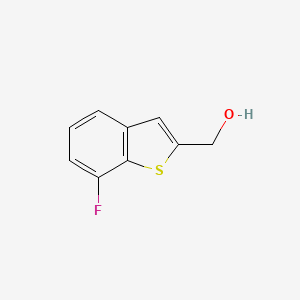
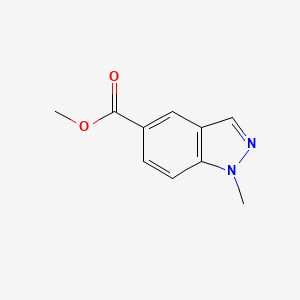
![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
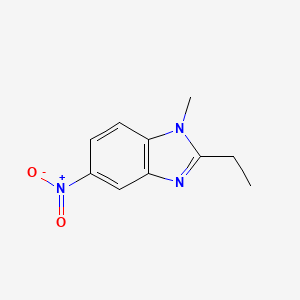
![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)
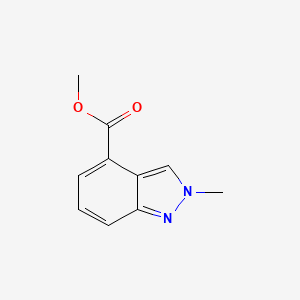
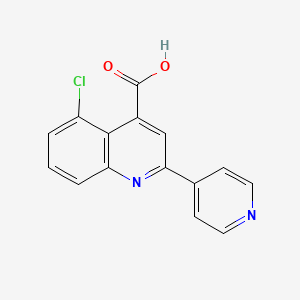

![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)